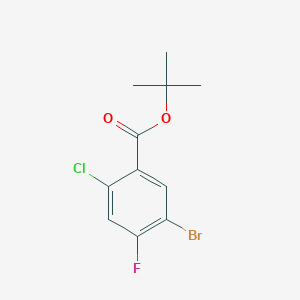

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 5-bromo-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRFXLSARUPTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate typically involves the esterification of 5-bromo-2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with different functional groups depending on the nucleophile used.

Reduction: The corresponding alcohol, tert-butyl 5-bromo-2-chloro-4-fluorobenzyl alcohol.

Hydrolysis: 5-bromo-2-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-chloro-4-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-bromo-4-fluorobenzoate: Similar structure but lacks the chlorine atom.

Tert-butyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the fluorine atom.

Tert-butyl 5-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.

Uniqueness

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 5-bromo-2-chloro-4-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : It contains a tert-butyl group, halogen substituents (bromine and chlorine), and a fluorinated benzene ring.

- Molecular Formula : C₁₃H₁₃BrClFCO₂

- Molecular Weight : Approximately 305.6 g/mol

These structural components contribute to its lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. The presence of halogen atoms enhances binding affinity to target sites on enzymes or receptors, leading to modulation of their functions.

- Protein-Ligand Interactions : This compound can form stable complexes with biological macromolecules, which is essential for studying protein-ligand interactions.

Antimicrobial Properties

Research indicates that compounds with halogen substituents often exhibit unique antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents .

Enzyme Inhibition Assays

In biochemical assays, this compound was tested against key enzymes involved in bacterial DNA replication:

| Enzyme | IC50 (µM) |

|---|---|

| E. coli DNA gyrase | 2.91 |

| E. coli Topoisomerase IV | 4.80 |

These results indicate moderate inhibitory activity compared to standard fluoroquinolone antibiotics .

Case Studies

- Study on DNA Gyrase Inhibition :

- Protein-Ligand Interaction Studies :

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Toluene | H₂SO₄ | 72–85 | |

| Halogenation Control | DCM | DMAP | 68 |

Basic: How is this compound structurally characterized?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- X-ray Crystallography : Using SHELXL for refinement to resolve halogen positions and confirm steric effects of the tert-butyl group .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl) .

Advanced: How do substituent positions influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromo and chloro groups at positions 5 and 2, respectively, exhibit distinct reactivity:

Bromine : Primarily participates in Suzuki-Miyaura couplings (Pd catalysis) due to favorable C-Br bond activation .

Chlorine : Less reactive under standard conditions but can undergo Ullmann-type couplings at elevated temperatures (CuI, 110°C) .

Fluorine : Electron-withdrawing effects stabilize intermediates but may hinder nucleophilic substitution.

Q. Table 2: Substituent Reactivity in Model Reactions

| Position | Substituent | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|

| 5 | Br | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 85 |

| 2 | Cl | Ullmann coupling | CuI, DMF, 110°C | 42 |

Advanced: How should researchers resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer:

Discrepancies (e.g., NMR shifts vs. X-ray data) require:

Cross-Validation :

- Compare experimental NMR with DFT-predicted chemical shifts (Gaussian09, B3LYP/6-31G**) .

- Re-examine crystallographic parameters (thermal ellipsoids, R-factors) using SHELXL .

Dynamic Effects : Assess rotameric states of the tert-butyl group via variable-temperature NMR .

Impurity Analysis : LC-MS to detect trace byproducts (e.g., dehalogenated species) .

Advanced: What computational strategies predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for cross-coupling reactions (e.g., C-Br bond activation barriers) .

- Molecular Dynamics (MD) : Simulates steric effects of the tert-butyl group on catalyst approach angles .

- Solvent Modeling : COSMO-RS to optimize solvent selection for solubility and reaction efficiency .

Safety and Handling: What precautions are critical when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Prodrug Development : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled release in vivo .

- Targeted Modifications : Sequential cross-coupling (Br → aryl, Cl → heterocycle) to generate polyfunctional drug candidates .

- Biological Assays : Screening for kinase inhibition (e.g., EGFR) via fluorinated aromatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.